DNA crosslinker 4 dihydrochloride
Description
Significance of DNA Crosslinking Agents in Molecular and Cellular Research
The primary significance of DNA crosslinking agents in molecular and cellular research stems from their ability to induce a specific and highly toxic form of DNA damage. nih.govnih.gov This characteristic is exploited in several key research areas:
Cancer Research : Because cancer cells are characterized by rapid and uncontrolled division, they are particularly vulnerable to agents that block DNA replication. nih.govbaseclick.eu DNA crosslinkers are used as a model to study the mechanisms of cell death (apoptosis) and to develop new anticancer therapies. baseclick.eu The cytotoxicity of interstrand crosslinks (ICLs) is especially potent, as they create a complete roadblock to the cellular machinery. nih.gov
DNA Repair Studies : The formation of a DNA crosslink triggers a complex cascade of cellular repair mechanisms. wikipedia.orgtaylorandfrancis.com Researchers use crosslinking agents to induce this damage in a controlled manner, allowing them to study the intricate pathways cells use to identify and repair such lesions, like the Fanconi anemia (FA) and homologous recombination (HR) pathways. taylorandfrancis.com Understanding these repair mechanisms is crucial, as defects in these pathways are linked to cancer predisposition syndromes. nih.gov
Genomic and Chromatin Structure Analysis : Crosslinking agents can be used to "freeze" interactions between DNA and proteins at a specific moment in time. nih.gov This technique, known as DNA-protein crosslinking, is vital for methods like Chromatin Immunoprecipitation (ChIP), which helps researchers map the locations of specific proteins on the genome and understand how gene expression is regulated. youtube.com
Drug Development : The study of existing DNA crosslinkers provides a foundation for designing new therapeutic agents. baseclick.eu By modifying the chemical structures of known crosslinkers, researchers aim to create new compounds with improved selectivity for cancer cells, thereby reducing toxicity to healthy tissues. nih.gov
Historical Context of DNA Crosslinker Development for Research Applications
The history of DNA crosslinkers is paradoxically rooted in chemical warfare.
World War I & II : Nitrogen mustards, originally developed as chemical warfare agents, were observed to have a profound effect on rapidly dividing cells, particularly those in the bone marrow and lymphoid system. This observation led to the pioneering work of pharmacologists Louis S. Goodman and Alfred Gilman, who, during World War II, investigated the potential of nitrogen mustard as a cancer therapy. Their work culminated in the first clinical use of a nitrogen mustard derivative to treat lymphoma, marking the dawn of chemotherapy.
Mid-20th Century Discoveries : Following the initial success of nitrogen mustards, the mid-20th century saw the discovery and development of other classes of DNA crosslinking agents.
Cisplatin (B142131) : The discovery of cisplatin's biological effects by Barnett Rosenberg in the 1960s was serendipitous. While studying the effects of an electric field on bacterial growth, he noticed that platinum electrodes were releasing a substance that inhibited cell division. This substance was later identified as cisplatin, which forms crosslinks with DNA and has become one of the most effective and widely used anticancer drugs. chemeurope.comnih.gov
Psoralens : These naturally occurring compounds found in plants were known for centuries to cause photosensitivity. In the 1970s, researchers discovered that upon activation with UV-A light, psoralens could form interstrand crosslinks in DNA, leading to their use in photochemotherapy for skin disorders. wikipedia.orgchemeurope.com
Mitomycin C : Isolated in the 1950s from the bacterium Streptomyces caespitosus, Mitomycin C is a natural antibiotic that acts as a bioreductive alkylating agent, forming DNA crosslinks after being activated within the cell. taylorandfrancis.com
This historical progression from toxic agents to targeted therapies highlights a central theme in pharmacology: understanding a substance's mechanism of action at the molecular level can transform it into a powerful tool for research and medicine.
Classification of DNA Crosslinking Agents by Mechanism and Structural Features in Research
DNA crosslinking agents are a chemically diverse group, classified based on their structure, how they bind to DNA, and the nature of the crosslink they form. nih.gov
| Classification Type | Description | Examples |
| By Mechanism | ||
| Alkylating Agents | These agents possess one or more reactive alkyl groups that form covalent bonds with nucleophilic sites on DNA bases, most commonly the N7 position of guanine (B1146940). baseclick.euchemeurope.com Bifunctional alkylating agents have two such groups, enabling them to bridge two different nucleotide sites. baseclick.eu | Nitrogen Mustards, Nitrosoureas (e.g., Carmustine), Busulfan |
| Platinum-Based Agents | These compounds contain a central platinum atom. After entering the cell, they undergo aquation, where a chloride ligand is replaced by a water molecule, activating the compound to bind to DNA, primarily at the N7 position of guanine and adenine. wikipedia.orgchemeurope.com | Cisplatin, Carboplatin, Oxaliplatin |
| Bioreductive Agents | These agents require intracellular enzymatic reduction to become active crosslinkers. This can provide a degree of selectivity for the hypoxic (low oxygen) environments often found in solid tumors. taylorandfrancis.com | Mitomycin C |
| Photoreactive Agents | These agents are inert until activated by light of a specific wavelength (typically UV). Upon activation, they form covalent bonds with DNA. This allows for precise temporal and spatial control over the crosslinking reaction. wikipedia.orgchemeurope.com | Psoralens |
| By Structural Features | ||
| Homobifunctional | These crosslinkers have two identical reactive groups. gbiosciences.com | Disuccinimidyl suberate (B1241622) (DSS) nih.gov |
| Heterobifunctional | These crosslinkers have two different reactive groups, allowing for more complex, stepwise crosslinking experiments, such as linking a protein to DNA. gbiosciences.com | N-succinimidyl-4-(maleimidomethyl)cyclohexane-1-carboxylate (SMCC) |
| By Crosslink Type | ||
| Intrastrand | The agent links two bases on the same strand of DNA. Cisplatin, for example, most commonly forms 1,2-intrastrand crosslinks between adjacent guanine bases. wikipedia.org | Cisplatin |
| Interstrand (ICL) | The agent links bases on opposite strands of the DNA double helix. This is the most cytotoxic type of lesion as it completely prevents strand separation. nih.govnih.gov | Nitrogen Mustards, Psoralens, Mitomycin C |
| DNA-Protein Crosslinks | The agent forms a covalent bond between a DNA base and an amino acid residue of a nearby protein. nih.gov Formaldehyde is a classic example used in molecular biology to study DNA-protein interactions. youtube.comnih.gov | Formaldehyde |
This classification system provides a framework for researchers to select the appropriate agent based on the specific biological question they aim to answer, whether it is to induce cell death, probe DNA repair pathways, or map the architecture of the genome.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C16H24Cl2N8O |
|---|---|
Molecular Weight |
415.3 g/mol |
IUPAC Name |
2-[[4-[[3-[(diaminomethylideneamino)methyl]-4-methyl-6-oxopyridazin-1-yl]methyl]phenyl]methyl]guanidine;dihydrochloride |
InChI |
InChI=1S/C16H22N8O.2ClH/c1-10-6-14(25)24(23-13(10)8-22-16(19)20)9-12-4-2-11(3-5-12)7-21-15(17)18;;/h2-6H,7-9H2,1H3,(H4,17,18,21)(H4,19,20,22);2*1H |
InChI Key |
PMSABKWLGHMEBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(N=C1CN=C(N)N)CC2=CC=C(C=C2)CN=C(N)N.Cl.Cl |
Origin of Product |
United States |
Molecular Mechanisms of Action of Dna Crosslinker 4 Dihydrochloride
DNA Binding Affinity and Specificity of DNA Crosslinker 4 (dihydrochloride)
The initial interaction of a small molecule with DNA is governed by its binding affinity and sequence specificity, which dictates where and how strongly it will associate with the double helix. nih.gov For molecules like DNA Crosslinker 4 (dihydrochloride), this interaction is primarily focused on the minor groove.
DNA Crosslinker 4 (dihydrochloride) is classified as a potent DNA minor groove binder. medchemexpress.cn The minor groove of the DNA double helix presents a distinct, sequence-dependent environment for molecular recognition. nih.gov Compounds that bind here are typically crescent-shaped organic cations that fit snugly within the groove's curvature. esr.ie The binding process is driven by a combination of forces. A significant entropic contribution comes from the displacement of ordered water molecules from the minor groove, a phenomenon known as the "spine of hydration". esr.ie This is complemented by stabilizing van der Waals forces and hydrogen bonds between the compound and the floor and walls of the groove. nih.govesr.ie The torsional flexibility of such compounds allows them to adopt a conformation that maximizes these favorable surface contacts with the DNA. nih.gov
Traditional minor groove binders exhibit a strong preference for binding to sequences rich in Adenine-Thymine (A-T) base pairs. nih.govesr.ie This specificity arises from the distinct chemical landscape of the minor groove. In A-T regions, the groove is narrower and presents hydrogen bond acceptors (Adenine N3 and Thymine O2) that are readily accessible. nih.gov Conversely, the presence of a Guanine-Cytosine (G-C) base pair introduces a sterically hindering exocyclic amino group (Guanine-NH2) on the floor of the groove, which can prevent deep binding of many ligands. nih.gov
While the initial binding is non-covalent, the "crosslinker" designation implies that DNA Crosslinker 4 (dihydrochloride) possesses reactive moieties capable of forming covalent adducts with the DNA bases. wikipedia.org The formation of these adducts is a critical step in generating cytotoxic lesions. The precise nature of the adducts and the target bases can vary significantly among different agents. For instance, research into novel platinum complexes has shown a preferential formation of adducts at guanine (B1146940) bases. nih.gov In contrast, some agents like psoralens form covalent adducts with thymine. wikipedia.org Advanced drug design now focuses on creating minor groove binders with modified heterocyclic modules, such as those incorporating pyridine (B92270) or N-methylbenzimidazole, to overcome the classical A-T preference and achieve specific recognition of G-C base pairs. mdpi.com
| Feature | A-T Base Pair Recognition | G-C Base Pair Recognition |
|---|---|---|
| Primary Interaction Sites | Adenine N3 and Thymine O2 atoms on the groove floor. nih.gov | Guanine's exocyclic N2 amino group. nih.govmdpi.com |
| Steric Hindrance | Minimal, allowing for deep groove penetration. nih.gov | Significant due to the G-NH2 group, often blocking classical binders. nih.gov |
| Binder Characteristics | Typically crescent-shaped molecules with H-bond donors aligned for A-T pairs (e.g., Netropsin, Distamycin). esr.ie | Requires specifically designed modules with H-bond acceptors (e.g., pyridine nitrogen) to interact with the G-NH2 group. mdpi.com |
Interstrand DNA Crosslink Formation by DNA Crosslinker 4 (dihydrochloride)
An interstrand crosslink (ICL) is a highly cytotoxic DNA lesion consisting of a covalent bond connecting the two opposite strands of the double helix. wikipedia.orgnih.gov These lesions are particularly damaging because they physically prevent the separation of the DNA strands, which is a prerequisite for both replication and transcription. nih.govyoutube.com The inability to repair ICLs can stall the replication fork, leading to cell cycle arrest and, ultimately, apoptosis or mitotic catastrophe. nih.gov
The formation of ICLs is a key mechanism for many effective anticancer drugs, including nitrogen mustards and cisplatin (B142131). nih.govyoutube.com These agents are bifunctional, meaning they have two reactive groups that can form covalent bonds with different nucleobases, often guanines, on opposing strands. wikipedia.org Some agents that bind in the minor groove, such as Mitomycin C, are also capable of forming ICLs after reductive activation. wikipedia.org These crosslinks introduce a significant distortion in the DNA helix to accommodate the linking molecule. wikipedia.org The ability of DNA Crosslinker 4 (dihydrochloride) to form such interstrand links would represent a potent mechanism for its observed cytotoxic activity against cancer cells. medchemexpress.cn
Intrastrand DNA Adduct Formation by DNA Crosslinker 4 (dihydrochloride)
In addition to linking opposite strands, DNA crosslinking agents can also form covalent bonds between two nucleotide residues on the same DNA strand, known as an intrastrand crosslink. wikipedia.orgyoutube.com These are generally the most common type of adducts formed by certain classes of chemotherapeutic agents. For example, the widely used drug cisplatin forms intrastrand adducts for approximately 90% of its total DNA lesions, with the most frequent being a link between two adjacent guanine bases (1,2-GG intrastrand adduct). nih.govnih.gov
| Feature | Interstrand Crosslink (ICL) | Intrastrand Crosslink |
|---|---|---|
| Definition | Covalent link between bases on opposite DNA strands. wikipedia.org | Covalent link between bases on the same DNA strand. youtube.com |
| Biological Effect | Prevents DNA strand separation, blocking replication and transcription. nih.gov | Creates a local distortion (bend, unwinding) in the DNA helix, impeding polymerases. open.edu |
| Relative Cytotoxicity | Considered highly toxic and difficult to repair. nih.gov | Less toxic than ICLs; can often be removed by repair pathways like NER. youtube.comopen.edu |
| Example Agent | Mitomycin C, Nitrogen Mustards, Psoralens. wikipedia.orgyoutube.com | Cisplatin (forms ~90% intrastrand adducts). nih.govnih.gov |
Potential for DNA-Protein Crosslink Induction by DNA Crosslinker 4 (dihydrochloride)
A third, more complex type of lesion is the DNA-protein crosslink (DPC), which involves the covalent attachment of a protein to a DNA strand. nih.govnih.gov These are exceptionally bulky lesions that present a major physical obstacle to the DNA metabolic machinery, effectively blocking transcription and replication. nih.govnih.gov DPCs can be induced by a variety of agents, including some used in cancer therapy. nih.gov
The formation of a DPC can occur through several mechanisms. Research on cisplatin has shown that DPCs can arise from the transformation of pre-existing DNA adducts. nih.gov In this model, a monofunctional or intrastrand platinum adduct on the DNA can react with a nearby DNA-binding protein, forming a ternary DNA-Pt-protein complex. nih.gov Given that DNA Crosslinker 4 (dihydrochloride) is a DNA binding agent, it is plausible that it could induce DPCs via a similar two-step mechanism: first, binding to and forming a covalent adduct with DNA, and second, reacting with a closely associated protein. The identification of the specific proteins that become crosslinked to DNA is a critical area of research for understanding the downstream biological consequences of these lesions. nih.gov
Cellular and Subcellular Responses to Dna Crosslinker 4 Dihydrochloride
Impact on DNA Replication and Transcription Processes in Research Models
As a DNA minor groove binder, DNA crosslinker 4 (dihydrochloride) is predicted to physically obstruct the progression of DNA and RNA polymerases. This interference would lead to the stalling of replication forks and the halting of transcription. The formation of covalent crosslinks within the DNA structure would prevent the necessary strand separation required for these processes, thereby directly inhibiting the synthesis of new DNA and RNA molecules. This disruption of fundamental cellular machinery is a cornerstone of the cytotoxic effects of DNA crosslinking agents.
Activation of DNA Damage Response (DDR) Pathways by DNA Crosslinker 4 (dihydrochloride)
The presence of DNA crosslinks is a severe form of DNA damage that robustly activates the cell's DNA Damage Response (DDR) network. This intricate signaling cascade is essential for coordinating the detection of the lesion, pausing the cell cycle to allow time for repair, and initiating the appropriate repair pathways.
Upon detection of DNA crosslinks, sensor proteins would be recruited to the damaged sites, initiating a signaling cascade that activates various DNA repair mechanisms. The cell would employ a combination of repair pathways to resolve the damage caused by DNA crosslinker 4 (dihydrochloride).
The Fanconi Anemia (FA) pathway is a critical and highly specialized pathway for the repair of interstrand crosslinks (ICLs). It is expected that ICLs induced by DNA crosslinker 4 (dihydrochloride) would activate this pathway. The FA core complex would recognize the stalled replication fork at the site of the crosslink and monoubiquitinate the FANCD2 and FANCI proteins. This key event serves as a platform to recruit a multitude of other DNA repair proteins, including nucleases that incise the DNA backbone to "unhook" the crosslink, translesion synthesis (TLS) polymerases to bypass the lesion, and homologous recombination (HR) proteins to accurately repair the resulting DNA double-strand break.
Nucleotide Excision Repair (NER) is another crucial pathway that would likely be involved in the response to DNA crosslinker 4 (dihydrochloride). NER is responsible for removing a wide range of bulky DNA adducts and lesions that distort the DNA helix, a characteristic of many crosslinks. NER functions by recognizing the distortion, excising a short single-stranded DNA segment containing the lesion, and then using the undamaged strand as a template to synthesize a new, correct segment. It is plausible that NER would work in concert with the FA pathway to fully resolve the damage.
Cellular Cycle Perturbations Induced by DNA Crosslinker 4 (dihydrochloride)
The activation of the DDR by DNA crosslinker 4 (dihydrochloride) would inevitably lead to perturbations in the cell cycle. Checkpoint kinases, such as ATR and ATM, would be activated in response to stalled replication forks and DNA damage. These kinases would then phosphorylate a range of downstream targets to enforce cell cycle arrest, typically at the G2/M checkpoint. This pause is a protective mechanism, preventing the cell from attempting to divide with damaged DNA, which could otherwise lead to genomic instability and cell death.
Investigating Mechanisms of Cellular Resistance to DNA Crosslinker 4 (dihydrochloride)
While specific studies on resistance to DNA crosslinker 4 (dihydrochloride) are not available, general mechanisms of resistance to DNA crosslinking agents are well-documented. Cancer cells can develop resistance through several strategies, including:
Increased Drug Efflux: Overexpression of membrane transporters that actively pump the drug out of the cell, reducing its intracellular concentration.
Enhanced DNA Repair: Upregulation of DNA repair pathways, such as the FA/BRCA pathway or NER, allowing the cells to more efficiently remove the crosslinks and survive the treatment.
Alterations in Drug Metabolism: Changes in metabolic pathways that inactivate the drug.
Tolerance to DNA Damage: Mutations in cell cycle checkpoint or apoptotic pathways that allow cells to survive despite the presence of DNA damage.
Future research into the specific mechanisms of action and resistance to DNA crosslinker 4 (dihydrochloride) will be crucial for understanding its full therapeutic potential.
Advanced Methodologies and Analytical Approaches in Dna Crosslinker 4 Dihydrochloride Research
Synthetic Strategies for DNA Crosslinker 4 (dihydrochloride) and Analogs
The synthesis of DNA crosslinker 4 (dihydrochloride) (SJG-136) and its analogs is a critical area of research, enabling the exploration of structure-activity relationships and the development of more potent compounds.
Chemical Synthesis Pathways and Modifications
SJG-136 is a rationally designed pyrrolobenzodiazepine (PBD) dimer. nih.gov Its structure comprises two C2-exo-methylene-substituted DC-81 subunits connected by an inert propanedioxy linker at their C8 positions. nih.gov The synthesis of such PBD dimers has been approached through several strategic pathways.
One common strategy involves the coupling of a nitrobenzoic acid compound with a pyrrolidine-2-carboxylate. This is followed by esterification with dibromoalkanes to create the dimeric intermediate. The synthesis is completed by the reduction of the nitro groups, which facilitates cyclization to form the PBD structure. researchgate.net Another key aspect of the synthesis is the introduction of unsaturation at the C2 position, which serves to flatten the C-rings of the PBD units. This structural modification allows for a superior isohelical fit within the minor groove of DNA, enhancing its cross-linking efficiency compared to analogs that lack this feature. nih.gov
Researchers have also synthesized various analogs to probe the compound's activity. A notable example is the creation of fluorinated analogues of SJG-136. nih.gov By introducing fluorine at the C2-position, these C2-exo-fluorounsaturated PBD dimers have demonstrated significant DNA-binding affinity, highlighting how modifications to the PBD core can modulate its interaction with DNA. nih.gov
Site-Specific Incorporation into Oligonucleotides for Mechanistic Studies
To understand the precise mechanism of action, researchers study the interaction of SJG-136 with specific DNA sequences. This often involves the use of synthetic oligonucleotides containing the target binding sites. While direct incorporation of the entire crosslinker during automated oligonucleotide synthesis is complex, methodologies have been developed to study its binding and adduct formation in a site-specific manner.
An ion-pair high-performance liquid chromatography-mass spectrometry (HPLC-MS) assay has been instrumental in this area. aacrjournals.org This technique allows for the evaluation of both the rate and extent of cross-linking reactions with oligonucleotides of varying, defined sequences. aacrjournals.orgnih.gov For example, this method was used to study the interaction of SJG-136 with specially designed dodecanucleotides, which confirmed that the compound could form intrastrand cross-links within a central GATG sequence. aacrjournals.org The HPLC-MS methodology is sensitive enough to separate the unreacted oligonucleotides from the various drug-DNA adducts (mono-alkylated, intrastrand, and interstrand), with mass spectrometry being used to identify and confirm the structure of each species. aacrjournals.orgnih.gov
These studies have revealed a nuanced sequence selectivity for SJG-136. In addition to the initially predicted interstrand cross-link at 5'-Pu-GATC-Py-3' sequences, SJG-136 can also form adducts at other sequences, including:
An extended interstrand cross-link at 5'-Pu-GAATC-Py-3' nih.gov
An intrastrand cross-link at 5'-Pu-GATG-Py and 5'-Pu-GAATG-Py sequences nih.gov
Monoalkylated adducts where only one PBD unit binds to a suitable guanine (B1146940) nih.gov
Structural Biology Techniques Applied to DNA Crosslinker 4 (dihydrochloride)
Structural biology provides atomic-level insights into how SJG-136 recognizes and binds to DNA, leading to the formation of covalent adducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Interaction Analysis
High-field Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in defining the structure of SJG-136-DNA adducts in solution. acs.orgnih.gov NMR studies have successfully characterized both interstrand and intrastrand adducts formed by the reaction of SJG-136 with synthetic DNA duplexes. acs.org
For the interstrand adduct, formed with a self-complementary 5′-d(CICGATCICG)₂ duplex, NMR analysis confirmed that the cross-link occurs between the exocyclic NH₂ groups of guanine bases on opposite strands. acs.orgnih.gov Crucially, these studies established the stereochemical configuration at the C11 position of both PBD units as 'S' upon covalent bonding to guanine. nih.gov Similarly, the structure of an intrastrand adduct was confirmed, validating previous proposals based on mass spectrometry. acs.orgnih.gov A key finding from these NMR studies is that both inter- and intrastrand adducts are formed with minimal distortion of the DNA duplex. acs.orgnih.gov
| Structural Feature | Finding | Source |
|---|---|---|
| Adduct Types Characterized | Interstrand and Intrastrand | acs.org |
| Binding Site | Exocyclic NH₂ groups of two guanine bases in the minor groove | nih.gov |
| C11 Stereochemistry | Determined to be S-configuration for both PBD units in the adduct | nih.gov |
| Impact on DNA Helix | Minimal distortion of the DNA duplex | acs.orgnih.gov |
| Structural Comparison | SJG-136 adduct is structurally more similar to a tomaymycin (B1231328) adduct than to the DSB-120 adduct | acs.orgnih.gov |
Biophysical Characterization of DNA-Crosslinker Interactions
Biophysical techniques are used to quantify the affinity, stability, and kinetics of the interaction between SJG-136 and DNA. Thermal denaturation studies are a primary method for assessing the stabilizing effect of a DNA binding agent. SJG-136 demonstrates a profound ability to stabilize the DNA double helix upon forming a cross-link.
In thermal denaturation experiments using calf thymus DNA, SJG-136 was shown to increase the DNA melting temperature (Tₘ) by 33.6 °C after an 18-hour incubation. nih.gov This is a significantly greater increase than that produced by its analog DSB-120 (which lacks the C2-unsaturation), which elevates the Tₘ by only 15.1 °C under identical conditions. nih.gov This highlights the structural importance of the C2-exo-methylene groups in achieving a more favorable and stabilizing interaction within the DNA minor groove. nih.gov Further studies have confirmed that the interstrand cross-link at Pu-GATC-Py sequences is particularly stable. nih.gov
Footprinting, another biophysical technique, has been used to confirm that SJG-136 forms high-affinity adducts at 5'-G-GATC-C-3' sequences, which can subsequently block the progression of RNA polymerase in a sequence-selective manner. acs.org
| Compound | Increase in Tₘ (°C) | Key Structural Feature | Source |
|---|---|---|---|
| SJG-136 | 33.6 | Contains C2-exo-unsaturation | nih.gov |
| DSB-120 | 15.1 | Lacks C2-exo-unsaturation | nih.gov |
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to measure the real-time binding kinetics and affinity of molecular interactions. medchemexpress.comcphi-online.com In the context of DNA crosslinking agents, SPR can be employed to study the interaction between the crosslinker and specific DNA sequences. The principle involves immobilizing one of the interacting partners, typically a biotinylated DNA oligonucleotide, onto a sensor chip. cphi-online.com An analyte, in this case the DNA crosslinker, is then flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. nih.gov This allows for the determination of association (k_a) and dissociation (k_d) rate constants, and the equilibrium dissociation constant (K_D), which is a measure of binding affinity. nih.gov
While this technique is broadly applicable to studying DNA-ligand interactions, a specific application of SPR for the kinetic analysis of DNA crosslinker 4 (dihydrochloride) has not been documented in the reviewed scientific literature. General SPR sensograms show distinct phases of association, steady-state, and dissociation, from which kinetic data can be derived. medchemexpress.com
Fluorescence-based Assays for DNA Crosslink Detection
Fluorescence-based assays offer high sensitivity for detecting and quantifying DNA damage, including the formation of crosslinks. caymanchem.com These methods can be adapted to study the effects of specific crosslinking agents. One common approach involves the use of fluorescent dyes that selectively bind to double-stranded DNA (dsDNA). cymitquimica.com Damage to the DNA, such as the formation of crosslinks, can alter the binding of these dyes, leading to a change in fluorescence intensity. This allows for the quantification of DNA damage. cymitquimica.com Another strategy involves labeling the crosslinked proteins themselves with fluorescent molecules like fluorescein (B123965) isothiocyanate (FITC), which can then be quantified to determine the extent of DNA-protein crosslink formation. chemscene.com
Despite the versatility of these methods, there are no specific fluorescence-based assays reported in the literature that have been developed or utilized for the direct detection of crosslinks formed by DNA crosslinker 4 (dihydrochloride).
Gel Electrophoresis for Adduct Mobility Shifts
Gel electrophoresis is a fundamental technique used to separate macromolecules like DNA and proteins based on their size and charge. medchemexpress.com The electrophoretic mobility shift assay (EMSA), or gel shift assay, is a specific application of this technique to study protein-DNA interactions. chemondis.combldpharm.com It is based on the principle that a DNA fragment bound to a protein will migrate more slowly through a non-denaturing polyacrylamide or agarose (B213101) gel than the free, unbound DNA fragment. This results in a "shifted" band corresponding to the DNA-protein complex.
This method can be adapted to study the formation of adducts by DNA crosslinkers. The formation of a covalent crosslink between DNA and a protein, or between two DNA strands, results in a larger molecule with altered electrophoretic mobility. While EMSA is a cornerstone technique for studying DNA-protein and DNA-DNA crosslinks, no studies have been published that specifically report the use of gel electrophoresis to analyze adduct mobility shifts induced by DNA crosslinker 4 (dihydrochloride).
Proteomic Approaches for Identifying DNA-Protein Crosslinks and Interacting Partners
Identifying the specific proteins that are crosslinked to DNA by a given agent is crucial for understanding its biological effects. Proteomic techniques, particularly those coupled with mass spectrometry, are invaluable for this purpose.
Cross-Linking Mass Spectrometry (XL-MS) in DNA Crosslinker Studies
Cross-linking mass spectrometry (XL-MS) is a powerful technique for identifying protein-protein interactions and elucidating the structure of protein complexes. In the context of DNA crosslinking, XL-MS can be used to identify the specific proteins that become covalently bound to DNA. The general workflow involves treating cells or isolated nuclei with the crosslinking agent, followed by the isolation of DNA-protein crosslinks (DPCs). The crosslinked proteins are then digested, and the resulting peptides are analyzed by mass spectrometry. The identification of peptides that are covalently linked provides direct evidence of a DNA-protein interaction.
The development of cleavable crosslinkers has further enhanced the utility of XL-MS, as the crosslinked species can be fragmented in the mass spectrometer, simplifying data analysis. Although XL-MS is a state-of-the-art method for studying DPCs, there is no published research detailing its application to identify protein partners of DNA crosslinker 4 (dihydrochloride).
Methodological Applications of DNA Crosslinkers in Nucleic Acid Research
Beyond their role as potential therapeutic agents, DNA crosslinkers have found applications as tools in various molecular biology and diagnostic techniques.
Utilization in Cell-Free DNA (cfDNA) Extraction Methodologies
Cell-free DNA (cfDNA) circulating in bodily fluids is a valuable biomarker for non-invasive diagnostics, particularly in oncology. However, the low concentration of cfDNA presents a technical challenge for its efficient extraction. Homobifunctional crosslinkers can be employed to improve the efficiency of cfDNA isolation.
A study by Seong et al. (2022) demonstrated a rapid and efficient magnetic bead-based cfDNA extraction method using the homobifunctional crosslinker dimethyl suberimidate dihydrochloride (B599025) (DMS). While this study does not use DNA crosslinker 4 (dihydrochloride), the principles are analogous for a similar class of compounds. In this method, DMS, which has two reactive amine groups, is used to crosslink cfDNA to amine-conjugated magnetic beads. This allows for the rapid magnetic separation of the cfDNA from plasma. The bifunctional nature of DMS allows it to bind to DNA through both covalent and electrostatic interactions. This method was shown to have a higher extraction efficiency compared to a standard commercial kit and significantly reduced the processing time to under 10 minutes.
The efficiency of cfDNA extraction using this crosslinker-based method is dependent on factors such as the concentration of magnetic beads and the binding time. The optimal conditions identified in the study are presented in the table below.
| Parameter | Condition | Effect on cfDNA Recovery | Reference |
|---|---|---|---|
| Bead Concentration | 0.5 mg/mL | Sub-optimal | |
| Bead Concentration | 1.25 mg/mL | Intermediate | |
| Bead Concentration | 2.5 mg/mL | Optimal | |
| Bead Concentration | 5.0 mg/mL | Decreased yield (potential salting-out effect) | |
| Binding Time | 1 min | Sufficient for near-maximal recovery | |
| Binding Time | 5 min | Slight increase over 1 min | |
| Binding Time | 10 min | No significant improvement over 5 min |
Application in RNA-RNA Interaction Mapping
Extensive research and analysis of scientific literature did not yield any specific studies or data on the application of "DNA crosslinker 4 (dihydrochloride)" for the purpose of RNA-RNA interaction mapping.
"DNA crosslinker 4 (dihydrochloride)," identified by the CAS number 2761734-23-8, is commercially described as a potent DNA minor groove binder. medchemexpress.com Its primary area of investigation, as indicated by available documentation, is in the context of anticancer research due to its activity against various cancer cell lines. medchemexpress.com
While the field of RNA biology widely employs chemical crosslinkers to study RNA structure and interactions, the available body of scientific literature does not currently include the use of "DNA crosslinker 4 (dihydrochloride)" for this application. The characteristics of this compound as a DNA minor groove binder suggest a specificity for the minor groove of DNA, and its potential for binding or crosslinking RNA molecules has not been reported in the reviewed literature. arrakistx.comnih.govnih.gov
Methods for mapping RNA-RNA interactions often rely on compounds that can be activated, for instance by UV light, to form covalent bonds between interacting RNA strands. These crosslinked RNA duplexes are then identified through techniques like high-throughput sequencing. Common classes of compounds used for this purpose include psoralens and their derivatives. However, no such application or corresponding research findings could be associated with "DNA crosslinker 4 (dihydrochloride)."
Therefore, no detailed research findings or data tables on the application of "DNA crosslinker 4 (dihydrochloride)" in RNA-RNA interaction mapping can be provided.
Future Directions and Emerging Research Avenues for Dna Crosslinker 4 Dihydrochloride
Development of Novel Analogs with Enhanced Specificity or Activity in Research
A primary avenue for future research lies in the rational design and synthesis of novel analogs of DNA Crosslinker 4. The goal is to develop next-generation compounds with improved DNA sequence specificity, higher binding affinity, or novel activation mechanisms. Research into other DNA minor groove binders (MGBs) has established several principles that can guide this development. nih.govesr.ie
The biological activity of MGBs is intrinsically linked to their ability to interact with the DNA minor groove. researchgate.net The development of new analogs will likely focus on modifying the structure of DNA Crosslinker 4 to optimize these interactions. Key design strategies include altering the molecule's shape, flexibility, and the strategic placement of functional groups. For instance, crescent-shaped molecules are known to fit well into the convex surface of the minor groove, and optimizing this curvature can enhance binding. esr.ienih.gov The introduction of different aromatic or heterocyclic rings could modulate the compound's shape and hydrophobicity, which influences how it displaces water from the minor groove—a key factor in binding energetics. esr.ienih.gov
Furthermore, creating hybrid molecules represents a promising strategy. This could involve conjugating the DNA Crosslinker 4 scaffold with other functional moieties, such as photosensitizers like porphyrins, to create agents that can be activated by light for spatiotemporal control of DNA damage. researchgate.net Another approach is to attach moieties that are recognized by specific cellular transport proteins to increase drug accumulation in target cells. The overarching goal is to generate a library of analogs that can be screened to identify candidates with superior therapeutic profiles or unique properties for research applications.
Table 1: Strategies for Developing Novel Analogs of DNA Crosslinker 4
| Design Strategy | Rationale | Desired Outcome |
|---|---|---|
| Modify Molecular Curvature | To better match the convex shape of the DNA minor groove. esr.ie | Enhanced binding affinity and stability of the DNA-drug complex. |
| Alter Aromatic Systems | To change hydrophobicity and van der Waals interactions with the groove walls. nih.gov | Improved sequence selectivity and modulation of binding thermodynamics. |
| Introduce Flexible Linkers | To allow the molecule to adapt optimally to the DNA topography. nih.gov | Increased binding affinity to a wider range of target DNA sequences. |
| Create Photo-activated Hybrids | To conjugate with a photosensitizer that induces crosslinking only upon light irradiation. researchgate.net | Spatiotemporal control over cytotoxic activity, reducing off-target effects. |
| Add Targeting Moieties | To attach groups that are recognized by receptors overexpressed on cancer cells. | Increased drug concentration in tumor tissues, enhancing efficacy. |
Exploration of Combination Research Strategies with Other Molecularly Targeted Agents
The efficacy of DNA damaging agents can often be dramatically enhanced when used in combination with drugs that target other cellular pathways, particularly those involved in the DNA damage response (DDR). A significant future direction is to explore the synergistic potential of DNA Crosslinker 4 with other molecularly targeted agents.
The most promising combination is with PARP (Poly ADP-ribose polymerase) inhibitors. PARP enzymes are critical for the repair of single-strand DNA breaks. When a DNA crosslinker like DNA Crosslinker 4 causes damage that stalls replication forks, inhibiting PARP can prevent the cell from repairing this damage, leading to the accumulation of lethal double-strand breaks—a concept known as synthetic lethality. youtube.com Preclinical studies have shown that the PARP inhibitor olaparib (B1684210) synergistically enhances the cytotoxicity of DNA-damaging agents like cisplatin (B142131) and doxorubicin. nih.gov This provides a strong rationale for investigating similar combinations with DNA Crosslinker 4.
Furthermore, extensive DNA damage can trigger an immune response. The combination of PARP inhibitors with DNA damaging agents has been shown to increase the release of tumor neoantigens and upregulate the expression of PD-L1, a key immune checkpoint protein. nih.govresearchgate.net This suggests a powerful tripartite strategy: combining DNA Crosslinker 4 with a PARP inhibitor and an immune checkpoint inhibitor (like an anti-PD-1 or anti-PD-L1 antibody) to simultaneously damage cancer cell DNA, prevent its repair, and unleash the immune system to attack the tumor.
Another strategy involves sequential therapy. Research on the MGB trabectedin (B1682994) has suggested that tumors developing resistance to it may become hypersensitive to other DNA damaging agents like platinum compounds. nih.gov This opens the possibility of using DNA Crosslinker 4 sequentially with other chemotherapies to overcome resistance.
Table 2: Potential Combination Therapies with DNA Crosslinker 4
| Combination Agent Class | Molecular Rationale | Potential for Synergy |
|---|---|---|
| PARP Inhibitors (e.g., Olaparib) | Inhibition of single-strand break repair leads to the conversion of crosslink-induced lesions into lethal double-strand breaks (synthetic lethality). youtube.comnih.gov | High |
| Immune Checkpoint Inhibitors (e.g., Anti-PD-L1) | DNA damage can increase tumor antigen release and PD-L1 expression, making tumors more visible and susceptible to T-cell attack. nih.govresearchgate.net | High (especially in a tripartite combination with PARP inhibitors) |
| Platinum-Based Drugs (e.g., Cisplatin) | Potential for overcoming resistance through sequential administration, where resistance to one agent sensitizes cells to another. nih.gov | Moderate to High (as sequential therapy) |
| Topoisomerase Inhibitors (e.g., SN-38) | Both agents disrupt DNA replication and transcription through different mechanisms, potentially leading to overwhelming DNA damage. nih.gov | Moderate |
Investigation of Biomarkers for Response and Resistance in Preclinical Settings
To advance DNA Crosslinker 4 towards clinical application, it is crucial to identify biomarkers that can predict which tumors will respond to the drug and which will be resistant. Future preclinical research should focus on discovering and validating these predictive markers.
Mechanisms of resistance to MGBs and other DNA damaging agents often involve several key cellular processes. nih.gov One major factor is the overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), which actively remove the drug from the cell, preventing it from reaching its DNA target. nih.gov Another key area is the status of DNA repair pathways. Tumors with deficiencies in certain repair pathways may be exquisitely sensitive to crosslinking agents, while upregulation of other pathways can confer resistance. researchgate.net For example, resistance to the MGB trabectedin is associated with the transcription-coupled nucleotide excision repair (TC-NER) pathway. nih.gov Therefore, the expression levels of TC-NER proteins could be candidate biomarkers. Similarly, the status of the homologous recombination (HR) pathway, indicated by the expression of proteins like RAD51 or the presence of mutations in BRCA1/2, is a known determinant of sensitivity to PARP inhibitors and could be highly relevant for combinations involving DNA Crosslinker 4. researchgate.net
Another promising biomarker is the expression of Schlafen 11 (SLFN11), which has been shown to sensitize cancer cells to DNA-damaging agents and synergizes with BRCA2 deficiency to increase sensitivity to PARP inhibitors. biorxiv.org Additionally, the phosphorylation of histone H2AX to form γH2AX is a direct marker of DNA double-strand breaks. nih.gov Monitoring γH2AX levels in preclinical models after treatment with DNA Crosslinker 4, alone or in combination, could serve as a pharmacodynamic biomarker to confirm that the drug is hitting its target and inducing damage.
Table 3: Potential Biomarkers for DNA Crosslinker 4 Efficacy
| Biomarker Category | Specific Marker | Rationale for Investigation |
|---|---|---|
| Drug Efflux | P-glycoprotein (P-gp) expression | High P-gp levels may cause resistance by pumping the drug out of cancer cells. nih.gov |
| DNA Repair Status | BRCA1/2 mutation status | Deficiency in homologous recombination may confer sensitivity, especially to combinations with PARP inhibitors. biorxiv.org |
| TC-NER pathway proteins (e.g., ERCC1) | Alterations in this pathway are linked to resistance to other minor groove binders. nih.gov | |
| SLFN11 expression | High expression sensitizes cells to DNA damaging agents and PARP inhibitors. biorxiv.org | |
| DNA Damage Response | γH2AX levels | Serves as a direct indicator of DNA double-strand breaks, confirming target engagement and cytotoxic effect. nih.gov |
| Endogenous Aldehyde Stress | 4-hydroxy-nonenal (4-HNE) levels | Loss of the Fanconi Anemia pathway increases endogenous crosslinkers, which may sensitize cells to exogenous agents. nationalblackpostdoc.com |
Elucidation of Unexplored DNA Repair Pathways Modulated by DNA Crosslinker 4 (dihydrochloride)
While it is known that cells utilize complex mechanisms like nucleotide excision repair (NER), homologous recombination (HR), and the Fanconi Anemia (FA) pathway to repair DNA interstrand crosslinks, the specific interactions of DNA Crosslinker 4 with these pathways remain unelucidated. nih.govresearchgate.net A critical area of future research is to determine precisely how the lesions created by this specific molecule are recognized and processed by the cell's repair machinery.
Future studies should investigate whether the adducts formed by DNA Crosslinker 4 are preferentially repaired by a specific pathway. For instance, the cell's choice between NER and HR can depend on the phase of the cell cycle and the complexity of the lesion. It is unknown if DNA Crosslinker 4 creates a type of crosslink that is a particularly challenging substrate for a key repair complex, such as the ERCC1-XPF endonuclease which is essential for NER.
Moreover, beyond simply being a substrate for repair, DNA Crosslinker 4 could actively modulate the function of repair pathways. As an MGB, it could sterically hinder the binding of essential repair proteins to DNA, thereby acting as a repair inhibitor itself. nih.gov Research should explore whether the presence of DNA Crosslinker 4 in the minor groove alters the recruitment or activity of key DDR proteins like ATM, ATR, RAD51, or components of the FA core complex. Uncovering such a dual mechanism—causing damage while simultaneously hindering its repair—could explain its potency and open new therapeutic strategies.
Applications in Advanced Chemical Biology Tools
The ability of DNA Crosslinker 4 to bind to the minor groove of DNA with some specificity makes it and its future analogs excellent candidates for development into advanced chemical biology tools. The field of DNA nanotechnology, which uses DNA as a programmable building material, offers fertile ground for such applications. nih.govnih.gov
One potential application is in the stabilization of DNA nanostructures. Scientists can construct complex two- and three-dimensional shapes from DNA, such as prisms, cubes, and intricate lattices, for use in drug delivery and biosensing. rsc.orgrsc.org A molecule like DNA Crosslinker 4 could be used as a "molecular glue" to covalently crosslink these structures, enhancing their thermal and enzymatic stability for in-vivo applications. nih.gov
Furthermore, by attaching fluorescent tags or other reporter molecules to analogs of DNA Crosslinker 4, researchers could create novel probes for DNA imaging and mapping. If analogs with high sequence specificity can be developed, they could be used to label specific genomic loci in living cells, complementing existing techniques like FISH.
Finally, DNA Crosslinker 4 could be integrated into biosensor platforms. For example, it could be incorporated into a DNA-based sensor designed to detect a specific protein that binds to the minor groove. The binding of the target protein could displace the crosslinker, generating a detectable signal. It could also be used in DNA-encoded libraries, where a crosslinking event could permanently link a potential drug candidate to its protein target, greatly facilitating the identification of new ligands. esr.ie
Q & A
Q. What is the molecular mechanism by which DNA crosslinker 4 (dihydrochloride) induces cytotoxicity in cancer cells?
DNA crosslinker 4 (dihydrochloride) acts as a minor groove binder, forming covalent or non-covalent interactions with DNA to disrupt replication and transcription. Its inhibitory activity against NCI-H460, A2780, and MCF-7 cancer cells (IC50 values in nanomolar ranges) is attributed to its ability to stabilize DNA adducts, leading to replication fork stalling and apoptosis . Researchers should validate binding specificity using techniques like thermal denaturation (ΔTm measurements) and compare its activity to structurally related analogs (e.g., DNA crosslinker 2 or 3) to confirm mechanistic uniqueness.
Q. What experimental protocols are recommended for synthesizing and purifying DNA duplexes containing crosslinker-induced lesions?
A validated protocol involves:
- Synthesis : Use oligodeoxynucleotides (0.1 mM) and crosslinking agents under controlled pH (e.g., sodium phosphate buffer, pH 5) to generate interstrand crosslinks .
- Purification : Denaturing polyacrylamide gel electrophoresis (PAGE) to isolate crosslinked DNA, followed by ethanol precipitation and desalting . Ensure purity via HPLC-UV or MALDI-TOF-MS to confirm crosslink formation .
Q. How can researchers assess the DNA repair pathway response to crosslinker 4-induced damage?
Use in vitro models (e.g., human cell lines deficient in Fanconi anemia or homologous recombination repair pathways) to quantify survival rates post-treatment. Measure γ-H2AX foci formation (a marker of double-strand breaks) and compare repair kinetics using immunofluorescence or flow cytometry . Include positive controls (e.g., cisplatin) to benchmark crosslinker 4’s repair resistance .
Advanced Research Questions
Q. How can contradictory data on crosslinker 4’s ΔTm values and binding affinity be resolved?
Discrepancies in ΔTm (thermal denaturation) may arise from buffer conditions (ionic strength, pH) or DNA sequence context. Standardize experiments using:
- Consistent buffer systems : 1 M sodium phosphate (pH 5) or Tris-EDTA buffers .
- Sequence-controlled DNA templates : AT-rich regions for minor groove binding validation .
- Cross-validation : Compare results with orthogonal methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. Q. What strategies optimize crosslinker 4’s efficacy in in vivo tumor models while minimizing off-target effects?
- Dose optimization : Conduct pharmacokinetic studies to determine the maximum tolerated dose (MTD) and tissue distribution in xenograft models.
- Combination therapy : Pair with PARP inhibitors to exploit synthetic lethality in repair-deficient tumors .
- Biomarker-driven selection : Use patient-derived organoids with validated DNA repair deficiencies (e.g., BRCA mutations) to predict therapeutic response .
Q. How can researchers distinguish between direct DNA crosslinking and indirect epigenetic effects induced by crosslinker 4?
- Genome-wide mapping : Use techniques like ChIP-seq (chromatin immunoprecipitation) to identify crosslinker 4 binding sites.
- Epigenetic profiling : Perform RNA-seq or methylome analysis post-treatment to rule out histone modification or methylation changes .
- Competitive assays : Co-treat with excess minor groove binders (e.g., DAPI) to confirm specificity .
Methodological Considerations
Q. What analytical techniques are critical for characterizing crosslinker 4-DNA adducts?
- Mass spectrometry : LC-ESI-MS/MS to identify adduct structures and quantify crosslink density .
- Circular dichroism (CD) : Confirm minor groove binding via characteristic spectral shifts in the 240-300 nm range .
- Atomic force microscopy (AFM) : Visualize DNA structural distortions (e.g., kinks or bends) at single-molecule resolution .
Q. How should researchers address batch-to-batch variability in crosslinker 4 activity?
- Quality control : Require suppliers to provide purity certificates (>98% by HPLC) and lot-specific ΔTm validation data .
- In-house validation : Re-test each batch using standardized cytotoxicity assays (e.g., MTT in NCI-H460 cells) .
Data Interpretation and Reporting
Q. What statistical models are appropriate for analyzing dose-response relationships in crosslinker 4 studies?
Q. How can researchers validate crosslinker 4’s specificity for DNA over RNA or proteins?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
